REACTION_SMILES
|
[CH:23]([Cl:24])([Cl:25])[Cl:26].[Cl:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH:8][C:9]([C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[n:7]1>>[Cl:1][c:2]1[c:3]([Cl:15])[cH:4][cH:5][c:6]([NH:8][C:9]([C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)Nc1cccc(Cl)n1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C(=O)Nc1ccc(Cl)c(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |